1-Boc-3-[(pyridin-4-ylmethyl)-amino]-azetidine
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Overview
Description
1-Boc-3-[(pyridin-4-ylmethyl)-amino]-azetidine is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their unique structural properties and potential biological activities . The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-3-[(pyridin-4-ylmethyl)-amino]-azetidine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the azetidine ring.
Protection of the Amino Group: The amino group is protected using the Boc group to prevent unwanted side reactions. This is usually done by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Coupling with Pyridin-4-ylmethylamine: The protected azetidine is then coupled with pyridin-4-ylmethylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Boc-3-[(pyridin-4-ylmethyl)-amino]-azetidine can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Oxidation and Reduction: The pyridine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Deprotection: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, while oxidation of the pyridine ring can lead to pyridine N-oxide derivatives .
Scientific Research Applications
1-Boc-3-[(pyridin-4-ylmethyl)-amino]-azetidine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Chemical Biology: The compound is employed in the development of chemical probes for studying biological pathways and processes.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Boc-3-[(pyridin-4-ylmethyl)-amino]-azetidine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of its target proteins. The Boc group helps in stabilizing the compound and improving its bioavailability .
Comparison with Similar Compounds
1-Boc-3-[(pyridin-4-ylmethyl)-amino]-azetidine can be compared with other similar compounds such as:
1-Boc-4-[(pyridin-3-ylmethyl)-amino]-piperidine: This compound has a piperidine ring instead of an azetidine ring, which can affect its biological activity and chemical reactivity.
1-Boc-3-N-(pyridin-4-ylmethyl)-amino-pyrrolidine: This compound features a pyrrolidine ring, which can lead to different pharmacological properties.
The uniqueness of this compound lies in its azetidine ring, which provides a distinct structural framework that can be exploited for the development of novel pharmaceuticals and chemical probes .
Properties
CAS No. |
887580-75-8 |
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Molecular Formula |
C14H21N3O2 |
Molecular Weight |
263.34 g/mol |
IUPAC Name |
tert-butyl 3-(pyridin-4-ylmethylamino)azetidine-1-carboxylate |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-9-12(10-17)16-8-11-4-6-15-7-5-11/h4-7,12,16H,8-10H2,1-3H3 |
InChI Key |
WVYKGUIVJGCIIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NCC2=CC=NC=C2 |
Origin of Product |
United States |
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